molecular formula C6H12N2O B13286903 1-Cyclobutyl-3-methylurea

1-Cyclobutyl-3-methylurea

Cat. No.: B13286903
M. Wt: 128.17 g/mol
InChI Key: MHUVYSOPLIZBRC-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-methylurea is an organic compound that features a cyclobutyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-3-methylurea can be synthesized through the nucleophilic addition of cyclobutylamine to methyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods: Industrial production of this compound often involves the reaction of cyclobutylamine with phosgene to form the corresponding isocyanate, which then reacts with methylamine to yield the final product . This method is efficient and scalable, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted urea compounds.

Comparison with Similar Compounds

    Cyclobutylurea: Similar in structure but lacks the methyl group.

    Cyclobutylmethylamine: Contains a similar cyclobutyl group but differs in functional groups.

    Cyclobutylcarbamate: Another related compound with different functional groups.

Uniqueness: 1-Cyclobutyl-3-methylurea is unique due to the presence of both the cyclobutyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various research fields .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-cyclobutyl-3-methylurea

InChI

InChI=1S/C6H12N2O/c1-7-6(9)8-5-3-2-4-5/h5H,2-4H2,1H3,(H2,7,8,9)

InChI Key

MHUVYSOPLIZBRC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CCC1

Origin of Product

United States

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